molecular formula C9H14BrNOS B13259774 4-{[(5-Bromothiophen-2-yl)methyl]amino}butan-2-ol

4-{[(5-Bromothiophen-2-yl)methyl]amino}butan-2-ol

Cat. No.: B13259774
M. Wt: 264.18 g/mol
InChI Key: UQXXUJSLQPSPFW-UHFFFAOYSA-N
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Description

4-{[(5-Bromothiophen-2-yl)methyl]amino}butan-2-ol is an organic compound with the molecular formula C9H14BrNOS It features a bromothiophene moiety attached to a butanol backbone through an amino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(5-Bromothiophen-2-yl)methyl]amino}butan-2-ol typically involves the reaction of 5-bromothiophene-2-carbaldehyde with an appropriate amine, followed by reduction. One common method includes:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-{[(5-Bromothiophen-2-yl)methyl]amino}butan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-{[(5-Bromothiophen-2-yl)methyl]amino}butan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[(5-Bromothiophen-2-yl)methyl]amino}butan-2-ol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromothiophene and amino functionalities. These interactions can modulate biological pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

    5-Bromothiophen-2-ylmethylamine: Similar structure but lacks the butanol moiety.

    4-{[(5-Bromophenyl)amino]methyl}-2-methoxyphenol: Contains a bromophenyl group instead of a bromothiophene group.

    4-Amino-2-methylbutan-2-ol: Similar backbone but lacks the bromothiophene moiety.

Uniqueness

4-{[(5-Bromothiophen-2-yl)methyl]amino}butan-2-ol is unique due to the presence of both the bromothiophene and butanol moieties, which confer specific chemical and biological properties.

Properties

Molecular Formula

C9H14BrNOS

Molecular Weight

264.18 g/mol

IUPAC Name

4-[(5-bromothiophen-2-yl)methylamino]butan-2-ol

InChI

InChI=1S/C9H14BrNOS/c1-7(12)4-5-11-6-8-2-3-9(10)13-8/h2-3,7,11-12H,4-6H2,1H3

InChI Key

UQXXUJSLQPSPFW-UHFFFAOYSA-N

Canonical SMILES

CC(CCNCC1=CC=C(S1)Br)O

Origin of Product

United States

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